molecular formula C8H10N2O2 B12842530 1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one

1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one

Cat. No.: B12842530
M. Wt: 166.18 g/mol
InChI Key: ZPWLPLCRXRIFKZ-UHFFFAOYSA-N
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Description

1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one is a heterocyclic compound that features an imidazo-oxazine core structure

Preparation Methods

The synthesis of 1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one typically involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides at the exocyclic nitrogen atom. This reaction forms 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]-oxazinium bromides. By treating these intermediates with acetic anhydride, 3-aryl-1-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]-oxazinium bromides are formed .

Chemical Reactions Analysis

1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one can be compared with other heterocyclic compounds such as:

This compound stands out due to its combined imidazo-oxazine structure, which imparts unique chemical and biological properties not found in simpler heterocycles.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-6(11)7-4-9-8-5-12-3-2-10(7)8/h4H,2-3,5H2,1H3

InChI Key

ZPWLPLCRXRIFKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1CCOC2

Origin of Product

United States

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